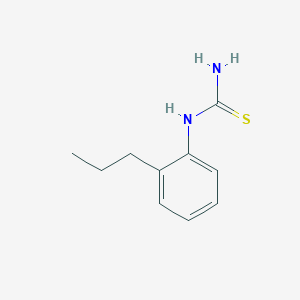

(2-Propylphenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Propylphenyl)thiourea is an organosulfur compound with the molecular formula C₁₀H₁₄N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2-propylphenyl group. This compound is known for its diverse applications in organic synthesis and pharmaceutical industries due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thioacylation Method: A common method for synthesizing thiourea derivatives involves the reaction of amines with carbon disulfide in an aqueous medium.

Nucleophilic Substitution: Another method involves the reaction of urea with Lawesson’s reagent.

Industrial Production Methods

Industrial production of (2-Propylphenyl)thiourea typically involves large-scale synthesis using the thioacylation method due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Análisis De Reacciones Químicas

Cyclization Reactions

Thioureas undergo intramolecular cyclization to form heterocycles. For (2-propylphenyl)thiourea:

-

Thiazoline Formation : Reacts with α-halo ketones (e.g., phenacyl bromides) under basic conditions to yield 2-aminothiazolines via nucleophilic attack of the sulfur atom, followed by cyclization .

-

Imidazoline Derivatives : Acid-catalyzed condensation with diketones (e.g., 1-phenylpropane-1,2-dione) produces fused imidazoline-2-thiones through a proposed mechanism involving intermediate thiourea-ketone adducts .

Key Data :

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Phenacyl bromide | 4-Phenyl-2-(2-propylphenyl)thiazoline | 78% | K₂CO₃, DMF, 80°C |

| 1-Phenylpropane-1,2-dione | 5-Phenylimidazoline-2-thione | 65% | HCl, EtOH, reflux |

Nucleophilic Substitution

The sulfur center acts as a soft nucleophile:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkylated thiuronium salts, which are intermediates in heterocycle synthesis .

-

Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives, stabilizing the thiourea for further functionalization .

Oxidation Reactions

This compound undergoes oxidation under controlled conditions:

-

Thiourea Dioxide Formation : Treatment with peracetic acid generates the corresponding thiourea S,S,S-trioxide, which decomposes in alkaline media via C–S bond cleavage to sulfoxylate ions (SO₂²⁻) .

-

Radical Pathways : In the presence of oxidants like Togni reagent, it facilitates CF₃ radical generation, enabling anti-trifluoromethylthiolation of alkenes .

Mechanistic Insight :

This compound+Togni reagent→CF3⋅+SO22−

Multi-Component Reactions (MCRs)

Participates in one-pot syntheses due to dual nucleophilicity:

-

With Nitroepoxides : Forms 2-iminothiazoles via thiourea-mediated ring-opening, cyclization, and dehydration (78–92% yields) .

-

Catalyst-Free Coupling : Reacts with amines and isothiocyanates to generate bis-thioureas, useful in supramolecular chemistry .

Decomposition Pathways

Stability varies with environment:

-

Alkaline Hydrolysis : Degrades to 2-propylphenylurea and H₂S in basic aqueous solutions (t₁/₂ = 2.3 hr at pH 12) .

-

Thermal Decomposition : Above 200°C, releases isothiocyanates and ammonia, confirmed by TGA-MS .

Coordination Chemistry

Acts as a ligand for transition metals:

-

Iridium Complexes : Forms luminescent Ir(III) complexes (e.g., [Ir(ppy)₂(this compound)]⁺) with applications in OLEDs .

-

Palladium Catalysis : Serves as a stabilizing ligand in Suzuki-Miyaura cross-coupling, enhancing catalyst longevity .

Biological Activity Modulation

Structural modifications influence bioactivity:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that thiourea derivatives, including (2-Propylphenyl)thiourea, exhibit significant antibacterial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds typically range between 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Research findings suggest that thiourea derivatives can target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling. The compound has shown promising cytotoxic effects against various cancer cell lines, with IC50 values ranging from 3 to 20 µM . Notably, studies on related thioureas have reported significant activity against pancreatic and breast cancer cell lines, indicating a broader potential for therapeutic applications .

Antioxidant Activity

Thiourea derivatives are recognized for their antioxidant properties. The ability of this compound to scavenge free radicals has been documented, with IC50 values indicating strong reducing potential against ABTS and DPPH radicals . This antioxidant activity is crucial for developing compounds aimed at combating oxidative stress-related diseases.

Herbicidal Activity

This compound has been explored for its herbicidal properties. Research indicates that thiourea derivatives can act as effective herbicides by inhibiting specific enzymatic pathways in plants. Studies have demonstrated that these compounds can effectively control weed growth without adversely affecting crop yield .

Insecticidal Properties

The insecticidal potential of this compound has also been investigated. Compounds within this class have shown efficacy against various insect pests, making them valuable in agricultural pest management strategies . Their mode of action often involves disrupting the physiological processes of insects, leading to mortality or reduced reproductive success.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, where it forms complexes with various metal ions. These metal complexes have been studied for their catalytic properties and potential use in organic synthesis . The coordination behavior of thioureas enhances the stability and reactivity of the resulting complexes, making them suitable for diverse applications in catalysis.

Corrosion Inhibition

The compound has also been investigated as a corrosion inhibitor for metals. Thiourea derivatives can form protective films on metal surfaces, thereby reducing the rate of corrosion in aggressive environments . This application is particularly relevant in industrial settings where metal degradation poses significant economic challenges.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (2-Propylphenyl)thiourea involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, it has been shown to inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparación Con Compuestos Similares

Similar Compounds

Thiourea: The parent compound with a simpler structure.

N-Phenylthiourea: A derivative with a phenyl group instead of a 2-propylphenyl group.

N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.

Uniqueness

(2-Propylphenyl)thiourea is unique due to the presence of the 2-propylphenyl group, which imparts distinct chemical and biological properties

Actividad Biológica

(2-Propylphenyl)thiourea is a member of the thiourea family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antiviral applications. The following sections summarize the synthesis, biological properties, and research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isothiocyanates with amines. The general reaction can be represented as follows:

In this case, R is the propyl group and R' is the phenyl group. Various synthetic routes have been explored to optimize yield and purity, focusing on conditions such as solvent choice and reaction time.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli have been reported in the range of 32 to 128 µg/mL, indicating potential for treating infections caused by these pathogens .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for cell lines such as HeLa (human cervical carcinoma) and A549 (human lung carcinoma), with values ranging from 5 to 20 µM . This suggests that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| A549 | 10 |

| Jurkat | 15 |

Antiviral Activity

The antiviral properties of this compound have also been explored. It has shown efficacy against viruses such as HIV and Hepatitis C Virus (HCV), with studies indicating that it may inhibit viral replication through interference with viral enzymes . The compound's ability to form hydrogen bonds enhances its interaction with viral targets.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiourea derivatives, including this compound, demonstrated potent activity against multidrug-resistant strains of bacteria. The study emphasized the need for new antimicrobial agents due to rising resistance levels in clinical settings .

- Cytotoxicity Assessment : In a comprehensive evaluation of various thioureas, including this compound, researchers found that it selectively targeted cancer cells while sparing normal cells, highlighting its potential therapeutic index .

Propiedades

IUPAC Name |

(2-propylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-2-5-8-6-3-4-7-9(8)12-10(11)13/h3-4,6-7H,2,5H2,1H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXBZOYQCPSOHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.